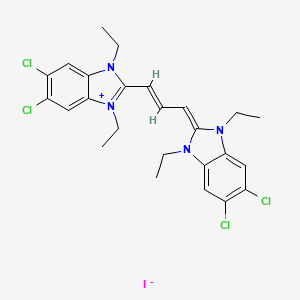
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide
Vue d'ensemble
Description
1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, also known as JC-1, is a compound with the molecular formula C25H27Cl4IN4 and a molecular weight of 652.23 . It is widely used as a fluorescent probe to detect mitochondrial membrane potential .
Molecular Structure Analysis
The ground state geometric and spectroscopic properties of the cation in the gas and solution phases have been calculated using density functional theory . The ground state equilibrium structure of a cis-conformer lies approximately 200 cm−1 above that of a trans-conformer, and both conformers have C2 symmetry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 652.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Mitochondrial Membrane Potential Assessment
JC-1 dye is extensively used to assess mitochondrial membrane potential (ΔΨm) in living cells . It accumulates in mitochondria and changes color from green to red as the membrane potential increases. This property makes it a valuable tool for studying mitochondrial health, particularly in good physiological conditions characterized by sufficient ΔΨm .
Apoptosis Studies
In apoptosis research, JC-1 serves as an indicator of early stages of programmed cell death . The dye’s ability to shift fluorescence from green to red allows researchers to detect mitochondrial depolarization, a hallmark of apoptosis .
Cancer Research
JC-1 dye is utilized in cancer research to understand the role of mitochondria in cancer cell survival and death . It helps in identifying the mitochondrial dysfunction that may contribute to drug resistance and cancer progression .
Cardiology Studies
In cardiology, JC-1 is used to detect changes in ΔΨm in cultured cardiomyocytes, which is fundamental for the normal performance and survival of heart cells with high energy requirements .
Neuroscience Research
JC-1 dye aids in neuroscience research by allowing the study of mitochondrial behavior in response to various stimuli, including neurotoxic agents . It helps in understanding the mitochondrial dynamics in neurons.
Drug Resistance Studies
The compound is applied in studies of multidrug resistance, as it can be a substrate for P-glycoprotein, affecting its accumulation in mitochondria . This application is crucial for developing strategies to overcome drug resistance in various diseases.
High-Throughput Screening
JC-1 is suitable for high-throughput screening applications, particularly in drug discovery, where it’s used to identify compounds that affect mitochondrial function .
Cell Physiology and Bioenergetics
Researchers use JC-1 to study cell physiology and bioenergetics, as it provides insights into the energy status of cells by indicating the health of mitochondria .
Mécanisme D'action
Target of Action
JC-1, also known as CBIC2 or 1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, primarily targets the mitochondria in cells . The mitochondria play a crucial role in cellular energy production and apoptosis .
Mode of Action
JC-1 is a cationic dye that accumulates in energized mitochondria . It exists in two forms: a monomer at low concentrations and J-aggregates at higher concentrations . The monomeric form of JC-1 exhibits green fluorescence, while the J-aggregate form exhibits red fluorescence . The shift from green to red fluorescence is potential-dependent, indicating changes in the mitochondrial membrane potential .
Biochemical Pathways
JC-1 is widely used in apoptosis studies to monitor mitochondrial health . A distinctive feature of the early stages of programmed cell death (apoptosis) is the disruption of active mitochondria, which includes changes in the membrane potential . The changes in membrane potential are associated with the opening of the mitochondrial permeability transition pore (MPTP), allowing passage of ions and small molecules . This leads to the decoupling of the respiratory chain and the release of cytochrome c into the cytosol .
Pharmacokinetics
The pharmacokinetics of JC-1 are largely determined by its membrane-permeant nature . This allows it to accumulate in the electronegative interior of the mitochondrion . .
Result of Action
The result of JC-1’s action is a visual representation of the mitochondrial membrane potential . In healthy cells, JC-1 accumulates in the mitochondria as J-aggregates, exhibiting red fluorescence . In apoptotic or unhealthy cells, where the mitochondrial membrane potential is low, JC-1 exists as a monomer, exhibiting green fluorescence . Therefore, a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization .
Action Environment
The action of JC-1 can be influenced by environmental factors such as temperature . For instance, JC-1 can solidify at lower temperatures, and it is recommended to use a water bath at 20-25°C to dissolve it completely . Furthermore, the concentration of JC-1 in the mitochondria can be influenced by the mitochondrial membrane potential, which can be affected by various environmental factors .
Propriétés
IUPAC Name |
5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNIUVBDKICAX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl4IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3520-43-2 | |
| Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JC 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3520-43-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1672737.png)
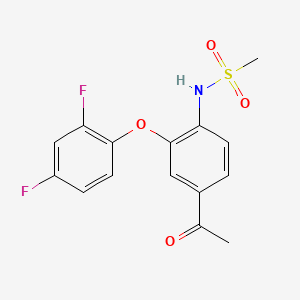
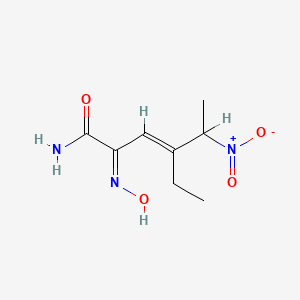
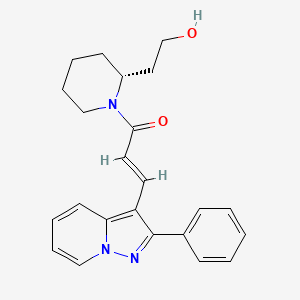
![sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B1672744.png)
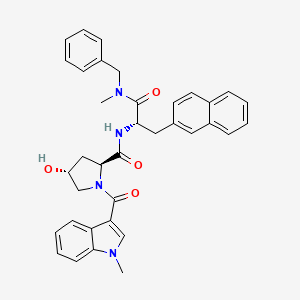
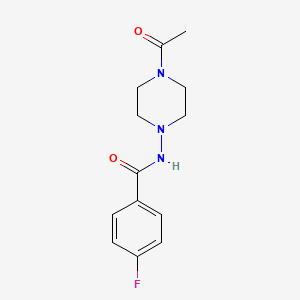
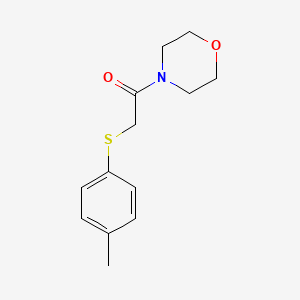

![(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1672752.png)
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1672755.png)

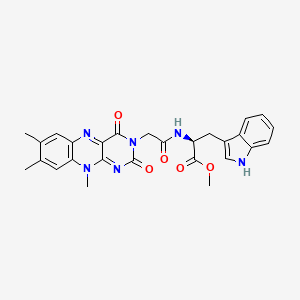
![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)